Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Description
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate (CAS: 264623-82-7) is a heterocyclic compound with the molecular formula C15H19N3O5 and a molecular weight of 321.3285 g/mol . Its structure features a partially hydrogenated pyrido[3,4-b]pyrazine core substituted with an acetyl group at position 6 and two ethyl ester groups at positions 7 and 8 (Figure 1). The compound’s dihydro and tetrahydropyrido-pyrazine moieties contribute to its conformational flexibility, while the ester and acetyl groups influence its solubility and reactivity.
Properties
IUPAC Name |
diethyl 6-acetyl-5,8-dihydropyrido[3,4-b]pyrazine-7,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-22-13(20)15(14(21)23-5-2)8-11-12(17-7-6-16-11)9-18(15)10(3)19/h6-7H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAXLQLWDXRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=NC=CN=C2CN1C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432964 | |
| Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264623-82-7 | |
| Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Pyrido[3,4-b]pyrazine Core
- Starting from appropriately substituted pyridine derivatives, a condensation reaction with hydrazine or hydrazine derivatives is performed to form the pyrazine ring fused to the pyridine nucleus.
- This step often involves heating under reflux in ethanol or other suitable solvents with catalytic amounts of acid or base, depending on the substituents.
Step 2: Introduction of Diethyl Ester Groups
- The dicarboxylate esters at the 7,7-positions are introduced by esterification of the corresponding dicarboxylic acid or via direct ester formation during the ring closure.
- Typical reagents include ethanol in the presence of acid catalysts or via transesterification methods.
Step 3: Acetylation at the 6-Position
- Selective acetylation is achieved by treating the intermediate with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.
- The reaction is monitored to avoid over-acetylation or side reactions.
Step 4: Partial Hydrogenation to 5,6-Dihydro Derivative
- The 5,6-dihydro state is obtained by catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure.
- The reaction is conducted in ethanol or other suitable solvents, carefully controlling time and temperature to avoid full saturation or reduction of other functional groups.
Representative Experimental Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Pyridine derivative + hydrazine, reflux in ethanol | Formation of fused pyrido[3,4-b]pyrazine core |
| 2 | Ethanol, acid catalyst or transesterification | Introduction of diethyl ester groups |
| 3 | Acetic anhydride or acetyl chloride, mild heating | Selective acetylation at 6-position |
| 4 | Pd/C catalyst, H2 gas, ethanol, room temp to mild heating | Partial hydrogenation to 5,6-dihydro derivative |
Research Findings and Notes
- The hydrogenation step is critical and requires optimization to maintain the integrity of the acetyl group and ester functionalities.
- The presence of the diethyl ester groups enhances solubility and facilitates purification by crystallization or chromatography.
- The acetyl group at the 6-position is essential for biological activity in related compounds, so selective acetylation is a key step.
- The synthetic route is adaptable to produce analogs by varying substituents on the pyridine or pyrazine rings.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The acetyl and ester groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate features a pyrido[3,4-b]pyrazine core with acetyl and diethyl ester functional groups. Its chemical formula is C15H19N3O5, and it has a molecular weight of 321.33 g/mol. The compound's structure allows for various chemical modifications, making it a versatile candidate for further research and applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from similar heterocycles have been shown to induce apoptosis in hepatocellular carcinoma cells through mechanisms involving caspase activation and cell cycle arrest . This suggests that this compound could be explored as a potential lead compound for anticancer drug development.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties. Similar compounds in the pyridopyrazine class have been investigated for their ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
Synthetic Chemistry
Building Block for Synthesis
this compound can serve as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as oxidation and substitution reactions. For example:
- Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Substitution Reactions: The acetyl and ester groups can be substituted to create derivatives with unique properties that may enhance biological activity or alter physicochemical properties .
Industrial Applications
In industrial settings, optimized synthetic routes are essential for the large-scale production of this compound. Techniques such as continuous flow reactors and automated synthesis systems can enhance scalability while maintaining high purity levels.
Biological Studies
Mechanism of Action
Understanding the mechanism of action of this compound is crucial for its application in drug development. The compound may interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. Research into these interactions can provide insights into its therapeutic potential and guide further modifications to improve efficacy and selectivity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyridopyrazine derivatives similar to this compound. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on liver cancer cells with IC50 values < 10 μM |
| Study B | Explored anti-inflammatory effects through modulation of NF-kB signaling pathways |
| Study C | Investigated structural modifications leading to enhanced potency against specific cancer types |
Mechanism of Action
The mechanism of action of diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Diethyl vs. Dimethyl Esters of Pyrazine-dicarboxylates
A study comparing dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate (compounds I and II) revealed significant differences in crystal packing and hydrogen-bonding interactions due to ester substituents .
- Compound I (dimethyl ester, C18H14N4O4) crystallizes in a monoclinic system (space group Ia) with a density of 1.428 Mg m⁻³, forming intermolecular hydrogen bonds (N–H···O) that stabilize its planar structure.
- Compound II (diethyl ester) exhibits a similar framework but with extended alkyl chains, leading to altered π–π stacking and van der Waals interactions.
Key Insight : Ethyl esters introduce steric bulk, modulating intermolecular interactions and physical properties compared to methyl esters.
Fused Heterocyclic Energetic Materials
Furazano[3,4-b]pyrazine derivatives, such as 4,8-dinitraminodifurazano[3,4-b,e]pyrazine (55), are high-energy-density materials (HEDMs) with detonation velocities (D) up to 9413 m s⁻¹ and pressures (P) of 36.8 GPa, surpassing RDX . Unlike the target compound, these analogs incorporate nitramino and furazano rings, which enhance explosive performance but increase sensitivity (e.g., impact sensitivity <5 J). The target compound’s ester and acetyl groups, in contrast, likely prioritize stability over energetic output, suggesting divergent applications (e.g., pharmaceuticals vs. explosives).
Electroactive Pyrrolo[3,4-b]pyrazines
Bis(dicyanomethylene)-5,7-dihydropyrrolo[3,4-b]pyrazines (e.g., compound 237) exhibit quasi-reversible electrochemical behavior due to electron-deficient dicyanomethylene groups, with half-wave potentials (E₁/₂) ranging from −0.15 to +0.25 V vs. SCE . The target compound lacks such electron-withdrawing groups, implying reduced redox activity. This contrast highlights how substituent choice dictates electrochemical utility (e.g., organic semiconductors vs. non-conductive intermediates).
tert-Butoxycarbonyl Pyrido[3,4-b]pyrazines
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid (C14H19N3O4) incorporates a bulky tert-butyl group, enhancing steric protection of the carboxylic acid moiety . Compared to the target compound’s acetyl and ethyl esters, the tert-butyl group improves stability against hydrolysis but reduces solubility in polar solvents. Such differences are critical in drug design, where ester groups may serve as prodrug motifs.
Comparative Data Table
Biological Activity
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate is a heterocyclic compound belonging to the class of pyridopyrazines. Its molecular formula is C15H19N3O5, with a molecular weight of approximately 321.33 g/mol. This compound has garnered interest due to its potential biological activities, including antioxidant and anticancer properties.
Chemical Structure
The compound features a pyrido[3,4-b]pyrazine core with acetyl and diethyl ester functional groups. The unique structural characteristics contribute to its distinct chemical and biological properties.
Synthesis Methods
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of a suitable pyridine derivative with a hydrazine derivative, followed by cyclization and esterification reactions. Specific reaction conditions such as catalysts and solvents are crucial for achieving high yields and purity .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, dihydropyrazole-carbohydrazide derivatives have shown antioxidant activity comparable to ascorbic acid, suggesting that similar mechanisms may be present in this compound .
Anticancer Potential
The compound's potential as an anticancer agent is notable. Studies on related compounds have demonstrated their ability to inhibit histone deacetylase 6 (HDAC6), a promising target in breast cancer therapy. HDAC6 inhibition has been associated with reduced proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .
Case Study: Inhibition of HDAC6
A recent study synthesized a family of dihydropyrazole derivatives that showed promising inhibitory activity against HDAC6. These compounds were tested on breast cancer cell lines, revealing IC50 values indicating effective antiproliferative properties. The findings suggest that this compound may exhibit similar activities due to its structural similarities with these derivatives .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or cellular pathways associated with oxidative stress and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antioxidant & Anticancer | TBD | Potential HDAC6 inhibitor |
| Dihydropyrazole-Carbohydrazide Derivatives | Antioxidant & HDAC6 Inhibition | 12 ± 3 | Effective against MCF-7 cells |
| NSC 370147 (1-deaza derivative) | Proliferation Inhibition | TBD | More active than colchicine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
